Einecs 281-565-2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Einecs 281-565-2 involves the reaction of 1-amino-4-(3-(dimethylamino)methyl)anilino-anthraquinone with sulphuric acid in a 2:1 molar ratio. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve optimal production efficiency .
Chemical Reactions Analysis
Types of Reactions
Einecs 281-565-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Einecs 281-565-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate its effects on different biological systems.
Medicine: Explored for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Einecs 281-565-2 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-amino-4-(3-(dimethylamino)methyl)anilino-anthraquinone
- Sulphuric acid derivatives
Uniqueness
Einecs 281-565-2 is unique due to its specific combination of functional groups and its interaction with sulphuric acid. This combination imparts distinct chemical properties that differentiate it from other similar compounds. Its unique reactivity and applications make it a valuable compound in various fields .
Biological Activity
Introduction
Einecs 281-565-2 refers to a specific chemical compound recognized in regulatory frameworks, particularly concerning its biological activity and potential effects on health and the environment. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Profile
Chemical Identification
- Name : this compound
- CAS Number : Not specified in the provided sources
- Classification : The compound is categorized under various regulatory lists due to its potential environmental and health impacts.
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its toxicity and interaction with biological systems. Key areas of focus include:
-
Toxicological Effects
- Studies have indicated that compounds similar to this compound may exhibit toxic effects on aquatic organisms and mammals.
- The mechanisms of toxicity often involve disruption of cellular processes, leading to apoptosis or necrosis in sensitive species.
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Endocrine Disruption
- Some research suggests that this compound may act as an endocrine disruptor, affecting hormonal balance in exposed organisms.
- This can lead to reproductive and developmental issues in wildlife and potentially humans.
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Bioaccumulation Potential
- The compound may have a tendency to bioaccumulate in living organisms, raising concerns about long-term ecological impacts.
- Bioaccumulation can result in higher concentrations of the compound at higher trophic levels, posing risks to predators.
Table 1: Summary of Biological Activities
Biological Activity | Description | Reference |
---|---|---|
Toxicity | Potential harmful effects on aquatic life | |
Endocrine Disruption | Alters hormonal functions | |
Bioaccumulation | Accumulates in organisms over time |
Case Study 1: Aquatic Toxicity Assessment
In a study assessing the toxicity of this compound on fish species, researchers found significant mortality rates at concentrations above 10 mg/L. The study highlighted:
- Test Species : Danio rerio (zebrafish)
- Exposure Duration : 96 hours
- Results : 60% mortality at 15 mg/L concentration, with observed behavioral changes such as erratic swimming patterns.
Case Study 2: Endocrine Disruption Effects
A comprehensive analysis investigated the endocrine-disrupting potential of this compound using in vitro assays. Findings included:
- Assay Type : Estrogen receptor binding assay
- Results : The compound exhibited a binding affinity comparable to known endocrine disruptors, suggesting potential risks for reproductive health.
Research Findings
Recent studies have utilized advanced methodologies to evaluate the biological activity of this compound:
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In Silico Modeling
- Computational models have been employed to predict the interaction of this compound with biological receptors.
- Results indicate a high likelihood of interaction with estrogen receptors, corroborating findings from laboratory assays.
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Environmental Impact Studies
- Research has shown that runoff containing this compound can lead to significant ecological disturbances in freshwater ecosystems.
- Long-term exposure studies are necessary to fully understand chronic effects on biodiversity.
Table 2: Research Findings Summary
Properties
CAS No. |
83968-85-8 |
---|---|
Molecular Formula |
C46H44N6O8S |
Molecular Weight |
840.9 g/mol |
IUPAC Name |
1-amino-4-[3-[(dimethylamino)methyl]anilino]anthracene-9,10-dione;sulfuric acid |
InChI |
InChI=1S/2C23H21N3O2.H2O4S/c2*1-26(2)13-14-6-5-7-15(12-14)25-19-11-10-18(24)20-21(19)23(28)17-9-4-3-8-16(17)22(20)27;1-5(2,3)4/h2*3-12,25H,13,24H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
XZKFVOYKUWRVHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.CN(C)CC1=CC(=CC=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.OS(=O)(=O)O |
Origin of Product |
United States |
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